molecular formula C7H8N2OS B12929558 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one CAS No. 20620-10-4

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Cat. No.: B12929558
CAS No.: 20620-10-4
M. Wt: 168.22 g/mol
InChI Key: ZGZCSNRCXIWDDJ-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Mechanism of Action

The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

When compared to other similar compounds, 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure. Similar compounds include other members of the imidazo[2,1-b][1,3]thiazine family, such as benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share some structural similarities but may exhibit different biological activities and applications .

Properties

CAS No.

20620-10-4

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3

InChI Key

ZGZCSNRCXIWDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCN=C2S1

Origin of Product

United States

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